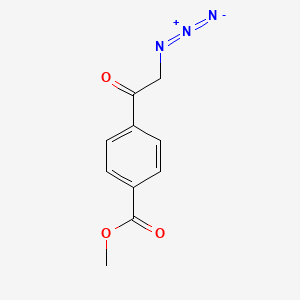

methyl 4-(2-azidoacetyl)benzoate

Description

Properties

CAS No. |

860344-25-8 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

methyl 4-(2-azidoacetyl)benzoate |

InChI |

InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3 |

InChI Key |

GFUKRPRHIXTRCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common strategy involves substituting a halogen atom in methyl 4-(2-haloacetyl)benzoate with sodium azide (NaN₃). For example, methyl 4-(2-bromoacetyl)benzoate reacts with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C to yield the azide. This method parallels the synthesis of azidoalkyloxazoles, where bromoacetyl intermediates undergo azidation with NaN₃ in DMF. Key parameters include:

-

Solvent : DMF enhances NaN₃ solubility and reaction kinetics.

-

Temperature : Elevated temperatures (≥60°C) accelerate substitution but risk azide decomposition.

-

Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete conversion.

Yields typically range from 70–85%, with purity dependent on post-reaction extraction and crystallization.

Diazotization-Azidation of Aminobenzoate Derivatives

An alternative route starts with methyl 4-(2-aminoacetyl)benzoate. Diazotization with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which reacts with NaN₃ to form the azide. This method, adapted from azidobenzoic acid synthesis, requires strict pH control (pH 1–3) to prevent diazonium decomposition. Challenges include:

-

Side reactions : Competing hydrolysis or dimerization at higher temperatures.

-

Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate minimizes acid-induced ester hydrolysis.

Reported yields for analogous reactions are 60–75%, with HPLC purity >95% after column chromatography.

Esterification Strategies for Benzoic Acid Intermediates

The methyl ester group is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two primary methods dominate:

Acid-Catalyzed Fischer Esterification

Methanol reacts with 4-(2-azidoacetyl)benzoic acid under acidic conditions (H₂SO₄ or HCl). For example, a protocol adapted from methyl 4-aminobenzoate synthesis uses concentrated H₂SO₄ (10% v/v) in methanol under reflux. Key considerations:

-

Catalyst loading : Excess H₂SO₄ (≥15% v/v) risks sulfonation of the aromatic ring.

This method is cost-effective but requires careful neutralization (e.g., with Na₂CO₃) to isolate the ester.

Acyl Chloride Intermediate Route

4-(2-Azidoacetyl)benzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride then reacts with methanol at 0–5°C to yield the ester. Advantages include:

-

Mild conditions : Low temperatures prevent azide degradation.

-

High purity : Acyl chlorides are easily purified by distillation.

Yields exceed 85% when using anhydrous methanol and stoichiometric triethylamine to scavenge HCl.

Optimization of Reaction Parameters

Solvent Selection

Catalysts and Additives

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves NaN₃ reactivity in biphasic systems.

-

Desiccants : Molecular sieves (3Å) prevent hydrolysis during esterification.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | 70–85% | >90% | Simple setup; scalable | Requires halogenated precursor |

| Diazotization-azidation | 60–75% | >95% | Avoids halogenated reagents | Sensitive to pH/temperature |

| Fischer esterification | 80–90% | 85–90% | Cost-effective | Long reaction time; acidic conditions |

| Acyl chloride route | 85–92% | >98% | High purity; fast kinetics | Requires SOCl₂; moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity: The azidoacetyl group in methyl 4-(2-azidoacetyl)benzoate likely requires careful handling due to the thermal sensitivity of azides, contrasting with more stable substituents like methoxy-oxoethyl or piperazinyl-quinoline .

- Yield Efficiency: Aminoethyl-substituted benzoates (e.g., ) achieve high yields (83%), whereas ureido derivatives (e.g., ) show moderate yields (31–44%), suggesting steric or electronic challenges in coupling reactions.

Physicochemical and Spectroscopic Properties

- Solubility: Piperazinyl-quinoline derivatives (C1–C7) crystallize in ethyl acetate, indicating moderate polarity , while aminoethyl-substituted benzoates may exhibit higher solubility in polar solvents due to the basic amine group .

- Spectroscopy : $^1$H NMR and HRMS are standard for confirming benzoate ester structures. For example, this compound would show distinct azide IR stretches (~2100 cm$^{-1}$) and methyl ester signals (~3.9 ppm in $^1$H NMR), akin to analogs in .

Industrial and Research Viability

- Scalability : Methyl 4-(2-methoxy-2-oxoethyl)benzoate has documented global production metrics , but azidoacetyl derivatives are likely confined to research settings due to safety concerns.

- Purification : Chromatographic purity standards (HPLC/UV) apply broadly, as seen in NCATS data for related benzoates .

Q & A

Q. What are the recommended synthetic routes for methyl 4-(2-azidoacetyl)benzoate, and how do reaction conditions influence yield?

Synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer. For example, a two-step protocol may start with 4-(bromoacetyl)benzoate methyl ester reacting with sodium azide in DMF at 60°C (yield: ~75%) . Critical parameters include solvent polarity (DMF enhances azide nucleophilicity), temperature control (avoiding exothermic decomposition), and stoichiometry (1.2–1.5 equivalents of NaN₃ minimizes side reactions). Post-synthesis, column chromatography (silica gel, hexane/EtOAc 7:3) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : Expect a singlet at δ 3.9 ppm (methyl ester), a triplet for the azidoacetyl CH₂ (~δ 3.2 ppm), and aromatic protons (δ 7.8–8.2 ppm).

- IR : Strong absorbance at ~2100 cm⁻¹ (azide stretch) and 1720 cm⁻¹ (ester C=O).

- MS : Molecular ion [M+H]⁺ at m/z 249.1 (C₁₁H₁₁N₃O₃). Cross-validate with high-resolution MS for isotopic patterns .

Q. What stability considerations are critical for storing this compound?

Azides are shock- and heat-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Avoid contact with heavy metals (e.g., Cu, Fe) to prevent explosive decomposition. Stability studies show <5% degradation over 6 months under these conditions .

Q. Which coupling reactions utilize this compound as a precursor, and what mechanistic challenges arise?

The azide group enables click chemistry (e.g., CuAAC with alkynes). Challenges include:

- Competing side reactions : Hydrolysis of the ester under basic/acidic conditions.

- Catalyst optimization : Use Cu(I) with TBTA ligand to prevent Cu-induced azide degradation.

Yields >90% are achievable in THF/H₂O (1:1) at 25°C .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates factors:

Q. How should researchers resolve contradictions in kinetic data for azide-alkyne cycloadditions involving this compound?

Conflicting rate constants may arise from solvent polarity or catalyst loading. Solutions:

- Control experiments : Compare kinetics in DMF vs. THF to isolate solvent effects.

- In-situ monitoring : Use UV-Vis or Raman spectroscopy to track azide consumption.

- Multivariate analysis : Partial least squares (PLS) regression correlates variables (e.g., [Cu], solvent polarity) with rate constants .

Q. What computational tools model the reactivity of this compound in click reactions?

DFT calculations (e.g., Gaussian 16) predict transition states for CuAAC. Key steps:

Q. How do theoretical frameworks guide mechanistic studies of ester hydrolysis in this compound?

Apply Marcus theory to analyze nucleophilic attack on the ester carbonyl. Parameters:

Q. What interdisciplinary approaches enhance applications of this compound in materials science?

- Polymer chemistry : Incorporate into dendrimers via step-growth polymerization (PDI < 1.2 achieved via SEC).

- Bioconjugation : Site-specific labeling of proteins using strain-promoted azide-alkyne cycloaddition (SPAAC) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.